![molecular formula C23H18BrN3OS B2666046 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 540498-98-4](/img/structure/B2666046.png)
1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
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Description
1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound is a member of the triazole family, which is known for its diverse biological activities. The purpose of
Scientific Research Applications
Synthesis of Novel Derivatives
The compound 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone serves as a precursor in the synthesis of various novel derivatives with potential biological activities. For example, the interaction of 4-aminoacetophenone with p-tolyl sulphonamide has led to the development of thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moieties, exhibiting anticancer properties against liver and breast cancer cells (Hessien, Kadah, & Marzouk, 2009).
Antimicrobial and Anti-inflammatory Activities
Derivatives of the compound have been synthesized to explore their antimicrobial and anti-inflammatory properties. For instance, S-alkylated derivatives have shown significant anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory agents (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
Asymmetric Reduction and Molecular Docking Studies
The compound has been utilized in the asymmetric reduction of ketones to secondary alcohols, demonstrating its potential in enantioselective synthesis, which is crucial for drug development (Thvedt et al., 2011). Additionally, molecular docking studies have suggested inhibitory activity against therapeutic targets, indicating its potential as an anti-neoplastic agent (Mary et al., 2015).
Synthesis of Poly(Ether Ketone)s with Pendant Functional Groups
Further, the synthesis of branched poly(ether ketone)s with pendant functional groups based on similar structures demonstrates the compound's versatility in material science, potentially leading to new materials with specific properties (Fritsch, Vakhtangishvili, & Kricheldorf, 2002).
properties
IUPAC Name |
1-(4-bromophenyl)-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3OS/c1-16-7-9-18(10-8-16)22-25-26-23(27(22)20-5-3-2-4-6-20)29-15-21(28)17-11-13-19(24)14-12-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZAAPUGBLFNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone |
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